molecular formula C11H9F3O2 B1602361 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione CAS No. 258346-69-9

1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione

Cat. No. B1602361
CAS RN: 258346-69-9
M. Wt: 230.18 g/mol
InChI Key: DLIOGFQTFUVFFB-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, is a chemical compound with the molecular formula C10H7F3O2 . It has been used in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction .


Synthesis Analysis

The synthesis of this compound involves the use of ethyl trifluoroacetate and sodium ethoxide. The mixture is stirred under reflux at 75 °C for 10 hours . It has also been used as a ligand in the preparation of ternary lanthanide (Ln) complexes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 .


Chemical Reactions Analysis

This compound has been used in the synthesis of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 230.19 . The InChI code for this compound is 1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3 .

Scientific Research Applications

Tautomeric and Acid-Base Properties

1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione, as a β-dicarbonyl compound, is relevant in the study of tautomeric and acid-base properties. For example, a study by Mahmudov et al. (2011) examined the tautomeric and acid-base properties of related azoderivatives of benzoylacetone, revealing insights into the structural and chemical behavior of such compounds (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, Pombeiro, 2011).

Sensor Development

This compound is also utilized in the development of sensors. Kopylovich et al. (2011) used a similar compound, 1-phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, as an ionophore in copper-selective poly(vinyl) chloride membrane electrodes, indicating potential applications in selective sensing technologies (Kopylovich, Mahmudov, Pombeiro, 2011).

Photostabilization of Polymers

β-Dicarbonyl compounds, including derivatives of this compound, have been found effective in the photostabilization of polymers. Wu et al. (1991) discovered that compounds like benzoylacetone could photostabilize polyisoprene, suggesting applications in protecting materials from UV degradation (Wu, Chang, Mou, Rabek, 1991).

Luminescent Materials

Research by Wang et al. (2015) on the photoluminescent behavior of europium complexes with fluorinated β-diketones, like 4,4,4-trifluoro-1-(6-methoxy- naphthalen-2-yl)-butane-1,3-dione, illustrates the use of such compounds in developing materials with unique optical properties, potentially for use in lighting or display technologies (Wang, Liu, Fan, Yin, Hu, Zheng, 2015).

Dye-Sensitized Solar Cells

Another application is in dye-sensitized solar cells. A study by Islam et al. (2006) synthesized β-diketonato-ruthenium(II)-polypyridyl sensitizers, demonstrating how such compounds contribute to advancements in renewable energy technologies (Islam, Chowdhury, Chiba, Komiya, Fuke, Ikeda, Nozaki, Han, 2006).

Safety and Hazards

The safety information available indicates that 1-(4-(Trifluoromethyl)phenyl)butane-1,3-dione may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate personal protective equipment .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of a series of nno ketoimines . Ketoimines are often used as ligands in coordination chemistry and can interact with various biological targets.

Mode of Action

It’s known that it can participate in Schiff base condensation reactions to form NNO ketoimines . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its role in the synthesis of nno ketoimines , it may influence pathways where these compounds play a role.

Result of Action

Its role in the synthesis of nno ketoimines suggests that it may have a significant impact on cellular processes where these compounds are involved .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIOGFQTFUVFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586349
Record name 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258346-69-9
Record name 1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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